Pentadecanoic acid

Catalog No.
S576293
CAS No.
1002-84-2
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecanoic acid

CAS Number

1002-84-2

Product Name

Pentadecanoic acid

IUPAC Name

pentadecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)O

Synonyms

Pentadecylic Acid; n-Pentadecanoic Acid; 14FA; NSC 28486;

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O

Cardiometabolic Health

Immune Health

Liver Health

Mood Disorders

Microbial Infections

Cancer

Proteomics Research

Dietary Biomarker

Myocardial Fatty Acid Metabolism

Longevity-Enhancing Compound

Type 2 Diabetes, Heart Disease, and Nonalcoholic Fatty Liver Disease

Anti-Inflammatory and Antiproliferative Activities

Comparison with Omega-3 Fatty Acids

Treatment of Mood Disorders

Antimicrobial Applications

Pentadecanoic acid has been found to mimic two antimicrobials, climabazole and clarithromycin . This suggests that Pentadecanoic acid could potentially be used in the treatment of microbial infections .

Anti-Cancer Applications

Pentadecanoic acid has activities that match those of two common anti-cancer therapeutics, gemcitabine and paclitaxel . This suggests that Pentadecanoic acid could potentially be used in cancer treatment .

Pentadecanoic acid, also known as pentadecylic acid or C15:0, is an odd-chain saturated fatty acid with the molecular formula C15H30O2\text{C}_{15}\text{H}_{30}\text{O}_{2} . It is characterized by a long aliphatic carbon chain consisting of 15 carbon atoms. This compound is typically found as a colorless solid and is hydrophobic, making it practically insoluble in water . Pentadecanoic acid is primarily derived from dairy fat, particularly butterfat in cow's milk, where it constitutes about 1.2% of the total fat content .

Research suggests pentadecanoic acid may offer health benefits, but the exact mechanisms are still being investigated. Studies suggest it might:

  • Reduce inflammation [].
  • Improve blood cell health [].
  • Protect the liver [].
  • Regulate cholesterol and blood sugar [].

More research is needed to fully understand how pentadecanoic acid exerts these effects [].

Typical of fatty acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Saponification: Hydrolysis in the presence of a base to produce glycerol and soap.
  • Oxidation: It can be oxidized to form carbonyl compounds or carboxylic acids under strong oxidizing conditions.

A laboratory synthesis method involves the permanganate oxidation of 1-hexadecene, resulting in pentadecanoic acid .

Pentadecanoic acid has been studied for its potential biological activities. It is recognized for its role in human metabolism and has been suggested as a previously unrecognized essential fatty acid, comparable to eicosapentaenoic acid . Research indicates that pentadecanoic acid may have beneficial effects on cardiovascular health and metabolic processes. Its presence in human tissues has been linked to certain genetic disorders that affect fatty acid metabolism, such as Refsum disease and propionic acidemia .

Pentadecanoic acid can be synthesized through several methods:

  • Natural Extraction: Primarily obtained from dairy products and ruminant meat.
  • Chemical Synthesis:
    • Permanganate Oxidation: This method involves oxidizing 1-hexadecene to yield pentadecanoic acid .
    • Biotechnological Approaches: Utilizing microbial fermentation processes to produce pentadecanoic acid from various substrates.

Pentadecanoic acid has various applications, including:

  • Nutritional Supplementation: Investigated for its potential health benefits in dietary formulations.
  • Pharmaceuticals: Used in drug formulations due to its unique properties.
  • Cosmetics: Incorporated into skin care products for its emollient properties.

Studies have shown that pentadecanoic acid interacts with various biological systems. Notably, it has been linked to metabolic pathways involving other fatty acids. Its effects on lipid metabolism and potential anti-inflammatory properties are areas of ongoing research . Interaction studies often focus on its role compared to other fatty acids, particularly in the context of cardiovascular health.

Pentadecanoic acid shares similarities with other long-chain fatty acids but stands out due to its odd-numbered carbon chain. Here are some similar compounds:

Compound NameMolecular FormulaChain LengthSaturation Type
Myristic AcidC14H28O214Saturated
Palmitic AcidC16H32O216Saturated
Stearic AcidC18H36O218Saturated
Eicosapentaenoic AcidC20H30O220Polyunsaturated

Uniqueness of Pentadecanoic Acid

The uniqueness of pentadecanoic acid lies in its odd-chain structure, which influences its metabolic pathways and biological roles differently than even-chain fatty acids. This characteristic may contribute to distinct physiological effects, making it a subject of interest in nutritional science and health research .

Physical Description

Other Solid
White crystalline solid; [Alfa Aesar MSDS]
Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.224580195 g/mol

Monoisotopic Mass

242.224580195 g/mol

Boiling Point

339.1 °C

Heavy Atom Count

17

Appearance

Unit:1 gramPurity:99%Physical solid

Melting Point

52.3 °C

UNII

CCW02D961F

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pentadecylic Acid is a saturated fatty acid with a 15-carbon backbone. Pentadecylic acid is not normally synthesized by animals, but is found in trace amounts in dairy products.

Vapor Pressure

4.35e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

1002-84-2

Wikipedia

Pentadecylic_acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Plastics Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Paper Manufacturing
Pentadecanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. C. Skeaff et al. “Dietary-Induced Changes in Fatty Acid Composition of Human Plasma, Platelet, and Erythrocyte Lipids Follow a Similar Time Course” The Journal of Nutrition, vol. 136 pp. 565-569, 20062. A. Smedman et al. “Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors” American Journal of Clinical Nutrition, vol. 69 pp. 22-29, 1999

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